1-[3-(Trifluoromethyl)phenyl]-1H-indole
Description
Properties
Molecular Formula |
C15H10F3N |
|---|---|
Molecular Weight |
261.24 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]indole |
InChI |
InChI=1S/C15H10F3N/c16-15(17,18)12-5-3-6-13(10-12)19-9-8-11-4-1-2-7-14(11)19/h1-10H |
InChI Key |
AWYGNUKKUOCHRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
- 1-Methyl-5-(trifluoromethyl)-1H-indole (CAS 128562-95-8): Differs in the position of the -CF₃ group (attached to the indole core at C5 instead of the phenyl ring).
- 3-(4-(Trifluoromethyl)benzyl)-1H-indole (3l): Features a -CF₃ group on the para position of a benzyl substituent. The para orientation enhances π-stacking interactions in crystal structures, improving thermal stability compared to meta-substituted analogs .
- 1-{[3-(Trifluoromethyl)phenyl]sulfanyl}-1H-indole derivatives : Replacement of the phenyl group with a sulfanyl linker alters electronic properties, as seen in 1-Methyl-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-indole-3-carbaldehyde (CAS 338416-52-7). The sulfur atom increases polarizability, affecting NMR chemical shifts (e.g., δ 1750 cm⁻¹ in IR for C=O stretch) .
Physicochemical Properties
*Predicted data based on analogs.
Key Research Findings
- Electronic Effects : The meta -CF₃ group in this compound induces a -I effect, stabilizing negative charges in intermediates during nucleophilic attacks. This is critical in Suzuki-Miyaura couplings .
- Crystal Engineering : Analogs like 3-[1-(4-Methylphenylsulfonyl)-1,4-dihydropyridin-4-yl]-1H-indole form hydrogen-bonded networks (N–H···O=S) in the solid state, improving solubility in polar solvents .
- Metabolic Stability: The -CF₃ group reduces oxidative metabolism in hepatic microsomes, as observed in 1H-Indole-1-carboxamide,2,3-dihydro-5-[[2-[(propylamino)carbonyl]-4-pyridinyl]oxy]-N-[3-(trifluoromethyl)phenyl], increasing plasma half-life (t₁/₂ = 6.2 hours) .
Preparation Methods
Reaction Mechanism and Optimization
HFIP acts as both a Brønsted acid and polar solvent, stabilizing transition states during cyclization. In the synthesis of 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-indole, microwave heating at 120°C for 40 minutes in HFIP achieved an 88% yield (Table 1). Control experiments confirmed that HFIP outperformed conventional solvents like ethanol (23% yield) due to its strong hydrogen-bond-donating ability, which accelerates proton transfer steps.
Table 1. Solvent and Temperature Effects on Bischler Indole Synthesis
| Solvent | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| HFIP | 120 | 40 | 88 |
| CF₃CH₂OH | 120 | 30 | 45 |
| i-PrOH | 120 | 30 | 21 |
Substrate Scope and Limitations
This method tolerates electron-withdrawing groups (e.g., -CF₃, -Cl) on the aryl ring but shows reduced efficiency with sterically hindered substrates. For example, 3-(4-chlorophenyl)-1-methyl-1H-indole was obtained in 76% yield, whereas bulkier substituents required extended reaction times.
Copper-Catalyzed Coupling for Trifluoromethyl Incorporation
Copper-mediated Ullmann-type couplings provide direct access to aryl-indole linkages. A patent describing the synthesis of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)aniline hydrochloride offers insights into adapting this strategy for indole systems.
Reaction Conditions and Catalyst System
Using copper(I) iodide and 8-hydroxyquinoline as a ligand in n-butanol at 165°C, aryl bromides coupled with nitrogen heterocycles in 50–67% yields. Key steps include:
-
Base selection : Tripotassium phosphate (K₃PO₄) outperformed Cs₂CO₃ in minimizing side reactions.
-
Solvent effects : Polar aprotic solvents like n-butanol enhanced copper solubility and reaction homogeneity.
Application to Indole Synthesis
While the patent focuses on imidazole derivatives, analogous conditions could couple 3-bromo-5-trifluoromethylaniline with indole precursors. Challenges include avoiding N-arylation competing with C-3 coupling, which may require protecting-group strategies.
Click Chemistry in Ionic Liquid Media
Regioselective 1,3-dipolar cycloadditions in ionic liquids offer a green chemistry route to indole-triazole hybrids, with potential adaptation for trifluoromethylphenyl substitution.
Biphasic Reaction System
A mixture of 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF₆]) and water enabled efficient Cu(I)-catalyzed cycloaddition between azides and alkynes. For example, 1-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)-1H-indole derivatives were synthesized in 65–82% yields at room temperature. The ionic liquid was recycled thrice without significant yield loss.
Modularity for Trifluoromethyl Functionalization
By substituting azide components with 3-azidophenyltrifluoromethane, this method could theoretically yield the target compound. However, the current literature focuses on triazole-linked indoles, necessitating further exploration of azide-alkyne pairs for direct arylindole formation.
One-Pot Annulation-Dehydration Strategies
Recent advances in cascade reactions enable the construction of trifluoromethylated heterocycles from simple building blocks. A pyrazole synthesis using nitrile imines and mercaptoacetaldehyde exemplifies this approach, though indole adaptations remain unexplored.
Thiadiazine Intermediate Formation
The (3 + 3)-annulation of nitrile imines with mercaptoacetaldehyde forms 5,6-dihydro-5-hydroxy-4H-1,3,4-thiadiazine, which undergoes dehydration with p-TsCl to yield pyrazoles. Applying this to indole synthesis would require designing imine precursors compatible with indole-forming cyclizations.
Prospects for Indole Derivatives
Replacing mercaptoacetaldehyde with indole-containing thiols could enable annulation-dehydration sequences to access trifluoromethylated indoles. However, the electron-deficient nature of CF₃ groups may necessitate adjusted reaction conditions to prevent premature intermediate decomposition.
Comparative Analysis of Methodologies
Table 2. Key Parameters Across Synthetic Routes
| Method | Yield (%) | Temperature (°C) | Catalyst | Scalability |
|---|---|---|---|---|
| Microwave Bischler | 65–88 | 120 | HFIP | High |
| Copper Coupling | 50–67 | 165 | CuI/8-HQ | Moderate |
| Click Chemistry | 65–82 | 25 | Cu(I)/[bmim] | High |
| Annulation-Dehydration | N/A | 80–120 | p-TsCl | Theoretical |
-
Microwave Bischler : Highest yields and fastest kinetics but requires specialized equipment.
-
Copper Coupling : Robust for electron-deficient aryl halides but limited by high temperatures.
-
Click Chemistry : Mild conditions and recyclable solvents suit green chemistry goals.
Q & A
Q. What are the common synthetic routes for 1-[3-(Trifluoromethyl)phenyl]-1H-indole, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves coupling reactions between indole precursors and trifluoromethyl-substituted aryl halides. For example, iodine catalysis (10 mol% I₂ in MeCN at 40°C for 5 hours) yields up to 98% efficiency, as demonstrated in analogous indole derivatives . Key steps include:
- Electrophilic substitution : Use of Lewis acids (e.g., AlCl₃, FeCl₃) or iodine to activate the indole ring for aryl coupling.
- Purification : Column chromatography or recrystallization to isolate the product.
Optimization involves screening solvents (MeCN preferred), catalysts, and temperatures. Lower temperatures (40°C) reduce side reactions compared to room temperature or higher (80°C) .
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., ¹H NMR δ 5.84 ppm for indole protons; ¹³C NMR δ 110–147 ppm for aromatic carbons) confirm regiochemistry and substituent effects .
- X-ray Crystallography : Resolves structural ambiguities, such as non-classical hydrogen bonding in indole derivatives (e.g., chains along the [001] axis) .
- Mass Spectrometry : Validates molecular weight (e.g., m/z 261.25 for related compounds) .
Q. What safety protocols are recommended for handling fluorinated indole derivatives like this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated byproducts.
- Emergency Procedures : Follow guidelines in safety data sheets (SDS), including emergency contacts for spills or exposure .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts) for fluorinated indole derivatives?
- Methodological Answer :
- Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) may cause signal splitting; verify assignments using 2D NMR (COSY, HSQC) .
- Impurity Analysis : Use HPLC-MS to detect trace byproducts (e.g., diastereomers or unreacted precursors) .
- Computational Validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values to confirm assignments .
Q. What strategies improve the yield of aryl-indole coupling reactions under catalytic conditions?
- Methodological Answer :
- Catalyst Screening : Iodine (10 mol%) outperforms Lewis acids (AlCl₃, FeCl₃) in MeCN, as shown in optimized yields of 98% .
- Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance electrophilic reactivity at the indole C3 position .
- Kinetic Monitoring : Use in-situ FTIR or GC-MS to track reaction progress and adjust stoichiometry.
Q. How can computational modeling predict the bioactivity of this compound against biological targets?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) based on crystal structures .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with experimental IC₅₀ values for lead optimization .
- MD Simulations : Assess binding stability over 100-ns trajectories to prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
